2-(2,4-dichlorophenyl)-N-[(E)-(3-iodophenyl)methylidene]imidazo[1,2-a]pyridin-3-amine
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Overview
Description
(E)-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-1-(3-IODOPHENYL)METHANIMINE is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a 2,4-dichlorophenyl group and a 3-iodophenyl group attached to an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-1-(3-IODOPHENYL)METHANIMINE typically involves a multi-step process:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,4-Dichlorophenyl Group: This step often involves a nucleophilic substitution reaction where a 2,4-dichlorophenyl halide reacts with the imidazo[1,2-a]pyridine core.
Attachment of the 3-Iodophenyl Group: This is typically done via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a 3-iodophenyl boronic acid reacts with the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-1-(3-IODOPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazo[1,2-a]pyridine oxides, while reduction could produce various amines.
Scientific Research Applications
(E)-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-1-(3-IODOPHENYL)METHANIMINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.
Mechanism of Action
The mechanism of action of (E)-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-1-(3-IODOPHENYL)METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Shares the 2,4-dichlorophenyl group but lacks the imidazo[1,2-a]pyridine core.
Organochlorine Compounds: These compounds contain chlorine atoms and have diverse applications in chemistry and industry.
Uniqueness
(E)-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-1-(3-IODOPHENYL)METHANIMINE is unique due to its combination of a 2,4-dichlorophenyl group, a 3-iodophenyl group, and an imidazo[1,2-a]pyridine core. This unique structure imparts specific electronic and steric properties, making it valuable for various applications.
Properties
Molecular Formula |
C20H12Cl2IN3 |
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Molecular Weight |
492.1 g/mol |
IUPAC Name |
(E)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-(3-iodophenyl)methanimine |
InChI |
InChI=1S/C20H12Cl2IN3/c21-14-7-8-16(17(22)11-14)19-20(26-9-2-1-6-18(26)25-19)24-12-13-4-3-5-15(23)10-13/h1-12H/b24-12+ |
InChI Key |
SFAXNMVYAFXFNL-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC2=NC(=C(N2C=C1)/N=C/C3=CC(=CC=C3)I)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N=CC3=CC(=CC=C3)I)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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